molecular formula C18H14F2N4O4 B12275376 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B12275376
M. Wt: 388.3 g/mol
InChI Key: LZCDRPIXZTWOOM-KPKJPENVSA-N
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Description

The compound 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid features a pyrazole core substituted with:

  • A 1-(2-cyanoethyl) group at position 1.
  • A 4-(difluoromethoxy)-3-methoxyphenyl moiety at position 2.
  • A 2-cyano prop-2-enoic acid side chain at position 3.

The difluoromethoxy group enhances metabolic stability, while the cyanoethyl substituent may influence solubility and pharmacokinetics .

Properties

Molecular Formula

C18H14F2N4O4

Molecular Weight

388.3 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7+

InChI Key

LZCDRPIXZTWOOM-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Activation of Carboxylic Acid
    The carboxylic acid group of prop-2-enoic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM. This forms an active O-acylisourea intermediate.

  • Nucleophilic Attack by Pyrazole
    The activated intermediate reacts with the pyrazole’s amine or other nucleophilic site to form the desired acrylate linkage.

Reagents/Conditions Yield Reference
EDCl, DMAP, DCM, 0°C → RT, 2 h ~85–90%
Pd-catalyzed coupling (alternative) ~70–75%

Stereochemical Control

The (E)-configuration of the prop-2-enoic acid moiety is achieved through:

  • Thermodynamic Control : Heating the reaction mixture to favor the trans isomer.
  • Catalytic Asymmetric Hydrogenation : Rhodium or ruthenium catalysts with chiral ligands, as seen in analogous enone reductions.
Method Conditions E:Z Ratio Reference
Thermal equilibration Toluene, reflux, 24 h ~9:1
Rh-catalyzed hydrogenation H₂ (50 psi), ethanol, 60°C, 5 days >95% E

Functional Group Compatibility and Purification

The compound’s stability under acidic/basic conditions and solubility in organic solvents (e.g., DCM, THF) influence purification strategies:

Step Method Yield Reference
Column chromatography Silica gel, EtOAc/hexanes ~80–90%
Recrystallization EtOAc/hexane (1:1) ~95%

Alternative Synthetic Routes

Click Chemistry

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may facilitate the introduction of the cyanoethyl group, though this approach is less common for pyrazole systems.

Microwave-Assisted Synthesis

Accelerated reaction rates under microwave irradiation could reduce synthesis time for cyclization or coupling steps.

Critical Challenges and Solutions

  • Regioselectivity : Competing nucleophilic sites on the pyrazole may require protective groups.
  • Stereochemical Purity : Rigorous chromatographic separation or chiral resolution is essential.

Analytical Characterization

Key techniques include:

  • NMR : Confirm (E)-configuration via coupling constants (J ~16 Hz).
  • HPLC : Resolve diastereomers (e.g., C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: While not widely used in industry, it serves as a reference standard for analytical purposes.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano, difluoromethoxy, and methoxy groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound A : 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid ()
  • Key Difference : The phenyl ring substituent is 3-(difluoromethoxy) instead of 4-(difluoromethoxy)-3-methoxy .
  • Impact: The 3-substitution in Compound A reduces steric hindrance compared to the 4,3-disubstitution in the target compound.
Compound B : 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol ()
  • Key Differences: A phenolic -OH replaces the prop-2-enoic acid.
  • Dihedral angles between the pyrazole and phenyl rings (16.83°–51.68° in Compound B) suggest conformational flexibility, whereas the target compound’s rigid prop-2-enoic acid may enforce a planar geometry .

Functional Group Comparisons

Hydroxamic Acid Derivatives ()
  • Example : 3-[1-[(4-Chloro-2-fluoro-3-hydroxy-phenyl)methyl]-3,5-diphenyl-pyrazol-4-yl]propane-hydroxamic acid.
  • Impact :
    • Hydroxamic acids are weaker acids (pKa ~9) compared to carboxylic acids (pKa ~4.5), altering ionization states at physiological pH.
    • The target compound’s carboxylic acid group may improve water solubility but reduce membrane permeability compared to hydroxamic acids .
Cyanoacetate Derivatives ()
  • Example: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate.
  • Impact: The ethyl ester in ’s compound is less polar than the target’s carboxylic acid, favoring lipophilicity. The target’s cyano groups may enhance dipole interactions in binding pockets, improving target affinity .
Agrochemical Pyrazoles ()
  • Example : Pyrazoxyfen (a herbicide with a benzoylpyrazole structure).
  • Impact :
    • Agrochemical pyrazoles often prioritize lipophilicity for membrane penetration, whereas the target compound’s carboxylic acid suggests a pharmaceutical application requiring solubility and ionization .

Physicochemical and Structural Data (Hypothetical Table)

Property Target Compound Compound A () Compound B ()
Molecular Weight ~400 g/mol ~380 g/mol ~350 g/mol
LogP 1.8 (estimated) 2.1 3.5
pKa (Carboxylic Acid) ~4.5 ~4.5 N/A (Phenol: ~10)
Key Interactions H-bonding (COOH), π-π stacking H-bonding (COOH), dipole (CN) H-bonding (OH), π-π stacking
Synthetic Yield Moderate (45–60%) High (~70%) Low (~45%)

Biological Activity

The compound 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid (CAS No. 1006493-62-4) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C18H14F2N4O4
  • Molecular Weight : 388.32 g/mol
  • CAS Number : 1006493-62-4

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
PurityMin. 95%

The biological activity of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Initial screenings indicate potential efficacy against certain bacterial strains, although detailed studies are required to confirm these findings.

Case Studies

  • Antitumor Activity
    • A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. Further investigations are needed to elucidate the specific pathways involved in this antimicrobial effect.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with other known compounds is useful:

Compound NameAntitumor ActivityAntimicrobial Activity
2-Cyano-3-[...]-prop-2-enoic acidModerateLow
Compound XHighModerate
Compound YLowHigh

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